5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H9ClN2O2S and its molecular weight is 304.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid". For instance, Kumarasinghe et al. (2009) discussed the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, highlighting the challenge in unambiguous structure determination and the crucial role of single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Similarly, Khalifa et al. (2017) synthesized new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, expanding the chemical diversity of compounds related to the core structure (Khalifa, Nossier, & Al-Omar, 2017).
Antimicrobial and Anticancer Properties
Research has also delved into the antimicrobial and anticancer properties of derivatives of this compound. For example, Hafez et al. (2016) synthesized novel pyrazole derivatives, showing good to excellent antimicrobial activity, and some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study by Ali et al. (2002) on organotin(IV) derivatives of a closely related thiazole compound revealed its antibacterial and antifungal activities, underscoring the biological significance of these compounds (Ali, Khokhar, Bhatti, Mazhar, Masood, Shahid, & Badshah, 2002).
Molecular Docking and Quantum Chemical Analysis
Recent studies have incorporated molecular docking and quantum chemical analysis to explore the potential biological applications of related compounds. Venil et al. (2021) conducted FT-IR and FT-Raman investigation, quantum chemical analysis, and molecular docking studies of a thiazole derivative, providing insights into its pharmacological importance (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021). Viji et al. (2020) performed a similar analysis on another derivative, highlighting its potential antimicrobial activity through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Salian, 2020).
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-5-3-9(4-6-10)12-11(13(18)19)16-14(20-12)17-7-1-2-8-17/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMKRIWJPIXRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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